(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one
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Overview
Description
(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidin-2-one core structure, which is substituted with a tert-butyl(diphenyl)silyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidin-2-one Core: The piperidin-2-one core can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a carbonyl compound.
Introduction of the tert-butyl(diphenyl)silyl Group: The tert-butyl(diphenyl)silyl group can be introduced through a silylation reaction, where a silylating agent such as tert-butyl(diphenyl)silyl chloride reacts with the hydroxyl group of the piperidin-2-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidin-2-one Derivatives: Compounds with similar core structures but different substituents.
Silylated Compounds: Compounds containing silyl groups, such as tert-butyldimethylsilyl derivatives.
Uniqueness
(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one is unique due to the combination of its piperidin-2-one core and the tert-butyl(diphenyl)silyl group.
Properties
CAS No. |
209257-75-0 |
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Molecular Formula |
C22H29NO2Si |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one |
InChI |
InChI=1S/C22H29NO2Si/c1-22(2,3)26(19-12-6-4-7-13-19,20-14-8-5-9-15-20)25-17-18-11-10-16-21(24)23-18/h4-9,12-15,18H,10-11,16-17H2,1-3H3,(H,23,24)/t18-/m0/s1 |
InChI Key |
QZMFGYQQZDTOJN-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CCCC(=O)N3 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCCC(=O)N3 |
Origin of Product |
United States |
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